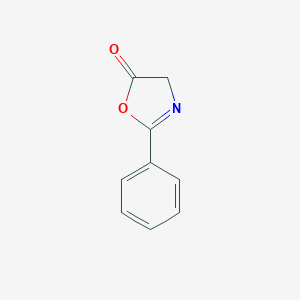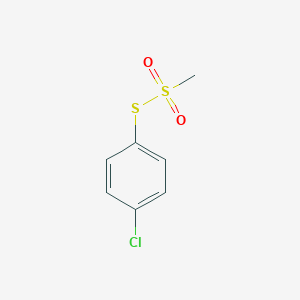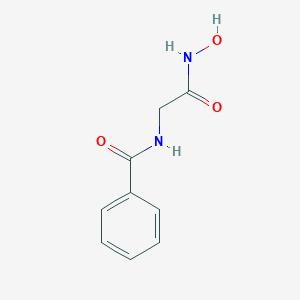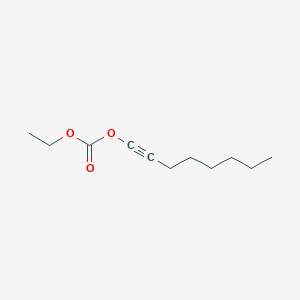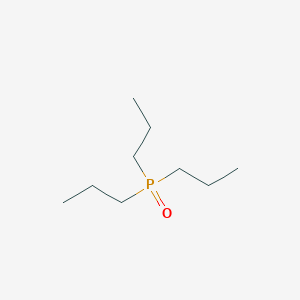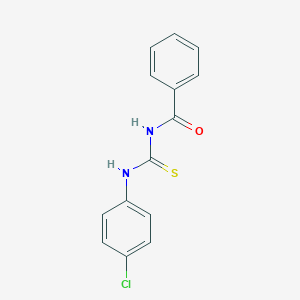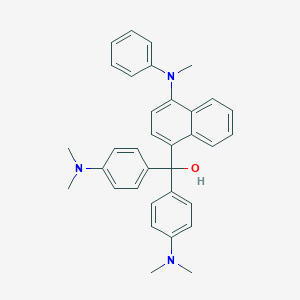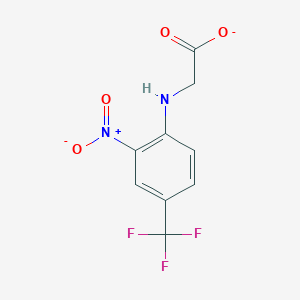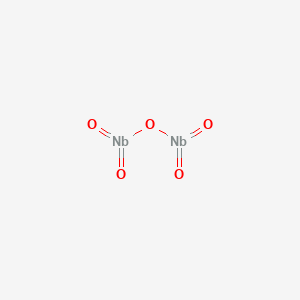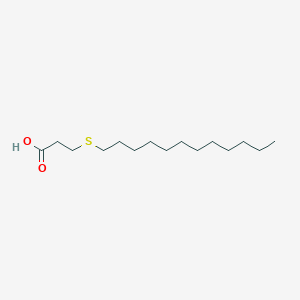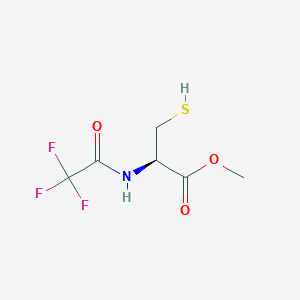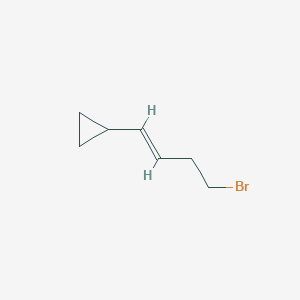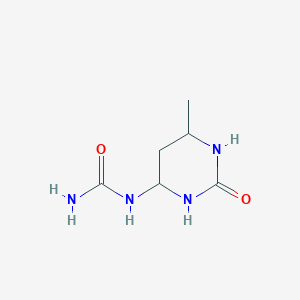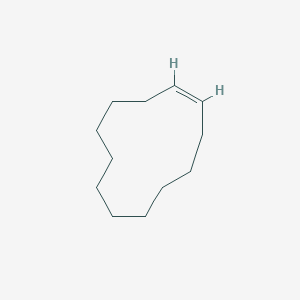
Cyclododecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecene is a cyclic hydrocarbon that consists of 12 carbon atoms in its ring structure. It is a colorless liquid that has a unique chemical structure, making it a valuable compound in various scientific research applications. Cyclododecene is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Alternative Hydrogenation Methods : Cyclododecene can be hydrogenated using a system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, providing an alternative to traditional catalytic hydrogenation methods. This approach is advantageous as it avoids the handling of molecular hydrogen (Alonso & Yus, 2001).
Synthesis of Chemical Intermediates : It serves as a precursor for the synthesis of cyclododecanol, which is a starting material for producing various chemicals like dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products are crucial in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers (Oshnyakova et al., 2008).
Ring-Opening Metathesis Polymerization : Cyclododecene undergoes ring-opening metathesis polymerization using a tungsten-based catalyst, leading to the production of polydodecenamer, a polymer with specific thermal properties (Karabulut et al., 2004).
Selective Hydrogenation : The compound can be hydrogenated to form cyclododecene with high selectivity using specific catalysts like RuCl2(PPh3)3. This process is significant for creating specific chemical structures at room temperature (Tsuji & Suzuki, 1977).
Oxidation Studies : Cyclododecene's oxidation kinetics have been studied in detail, providing insights into reaction mechanisms and product distribution, which is crucial for chemical synthesis and industrial applications (Mahajan, Sharma, & Sridhar, 2004).
Acetoxylation Kinetics : The acetoxylation of cyclododecene using palladium(II) acetate has been explored, demonstrating high selectivity and conversion rates. This is significant for the synthesis of specific chemical compounds (Kolev, Skumov, & Balbolov, 2003).
Conformational Analysis : Research on 1,2-disubstituted cyclododecenes has provided insights into their configuration and conformation, which is essential for understanding their chemical behavior and potential applications (Han, Wang, Liang, & Wang, 2010).
Ozonolysis Applications : Ozonolysis of cyclododecene has been studied for producing specific carboxylic acids, demonstrating how reaction conditions affect product distribution. This is relevant for the synthesis of organic compounds (Kim, Yang, & Kim, 1995).
Eigenschaften
CAS-Nummer |
1129-89-1 |
|---|---|
Produktname |
Cyclododecene |
Molekularformel |
C12H22 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
cyclododecene |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |
InChI-Schlüssel |
HYPABJGVBDSCIT-UPHRSURJSA-N |
Isomerische SMILES |
C1CCCCC/C=C\CCCC1 |
SMILES |
C1CCCCCC=CCCCC1 |
Kanonische SMILES |
C1CCCCCC=CCCCC1 |
Andere CAS-Nummern |
1501-82-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



